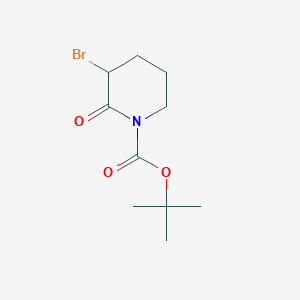

Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate

説明

Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 1707358-29-9 . It has a molecular weight of 278.15 . The compound is solid in physical form and is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular formula of this compound is C10H16BrNO3 . The InChI code is 1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3 . The Canonical SMILES is CC©©OC(=O)N1CCCC(C1=O)Br .Physical and Chemical Properties Analysis

The compound has a molecular weight of 278.14 g/mol . It has an XLogP3-AA of 2.2, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds . The topological polar surface area is 46.6 Ų . The compound has a complexity of 272 .科学的研究の応用

Environmental and Industrial Applications

Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate is a chemical compound that may not be directly mentioned in available literature, but its structural components and related compounds have diverse applications in environmental science, industrial processes, and material synthesis, indicating the versatility of related chemical frameworks in scientific research.

Environmental Contaminant Studies : Synthetic phenolic antioxidants, related in structure to the tert-butyl group, are extensively studied for their environmental occurrence, fate, and human exposure due to their widespread use in industrial applications. These compounds, including derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT), have been detected in various environmental matrices, raising concerns about their potential toxicity and environmental impact. Future research directions include investigating novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Chemical Synthesis and Applications : Compounds containing the tert-butyl group, as seen in this compound, are utilized in the synthesis of neo fatty acids, neo alkanes, and their derivatives. These natural metabolites and synthetic compounds show significant biological activities, making them valuable for pharmaceutical, cosmetic, and agronomic applications. The review of naturally occurring and synthesized compounds highlights their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents (Dembitsky, 2006).

Biodegradation and Environmental Fate : The environmental behavior of methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl derivatives, has been extensively reviewed. MTBE’s solubility in water and weak sorption to subsurface solids highlight the challenges of its persistence in the environment. The review emphasizes the need for understanding the degradation pathways and developing efficient removal strategies for MTBE and related compounds to mitigate their environmental impact (Squillace et al., 1997).

Advanced Separation Processes : In the field of separation science, the three-phase partitioning (TPP) technique has been recognized for its efficiency in separating bioactive molecules from natural sources. This process, which can involve compounds with tert-butyl groups, offers a rapid, green, and scalable approach to purifying proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds. The versatility and efficiency of TPP in non-chromatographic bioseparation processes suggest potential applications for this compound and related compounds in the food, cosmetics, and pharmaceutical industries (Yan et al., 2018).

Safety and Hazards

作用機序

Target of Action

Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate is an organic compound that is often used as an intermediate or protective group in organic synthesis . It can act as a precursor for amino or carbonyl protective groups in many reactions .

Mode of Action

This compound interacts with its targets by serving as a building block in the synthesis of more complex molecules. It can be used to synthesize compounds containing piperidine and ketone groups . The bromine atom in the compound can be replaced by other groups in various reactions, providing a versatile tool for synthetic chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Additionally, the outcomes of the reactions it is involved in can be affected by factors such as temperature, pH, and the presence of other reagents.

特性

IUPAC Name |

tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHKGYXQIOQWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydroiodide](/img/structure/B1405256.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride](/img/structure/B1405258.png)

![[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405259.png)

![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)

![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)

![ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405277.png)